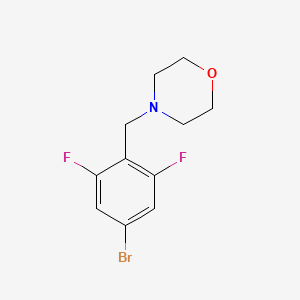
4-(4-Bromo-2,6-difluorobenzyl)morpholine
Vue d'ensemble
Description
4-(4-Bromo-2,6-difluorobenzyl)morpholine (4-Br-2,6-DFBM) is an organobromine compound containing a morpholine moiety. It has been studied for its potential applications in various scientific fields, including medicinal chemistry and synthetic organic chemistry. The compound has been found to have interesting properties, such as low volatility and good solubility in organic solvents, which makes it a promising material for various applications.
Applications De Recherche Scientifique
Cellular Antioxidant Effects of Bromophenols
- Bromophenols isolated from red algae, Vertebrata lanosa, have demonstrated potent antioxidant activity through cellular assays. These compounds show promise in protecting cells against oxidative stress, which is a key factor in various diseases including cancer and neurodegenerative disorders (Olsen et al., 2013).
Synthesis and Antibacterial Study of Morpholine Derivatives
- A series of morpholine derivatives have been synthesized and tested for their antibacterial properties, demonstrating good inhibitory action against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2016).
Antioxidant Properties of Bromophenols
- Research on the synthesis and antioxidant properties of dibromophenol derivatives has highlighted their effective radical scavenging abilities. These compounds, with significant antioxidant power, could be explored for their potential in pharmaceutical applications (Çetinkaya et al., 2012).
Novel Synthesis Approaches Involving Morpholine
- Studies on the synthesis of various compounds, including those with morpholine derivatives, have provided new methodologies for creating molecules with potential therapeutic applications. For instance, morpholine derivatives have been synthesized as intermediates for anticoagulant drugs, indicating their importance in medicinal chemistry (Lingyan et al., 2011).
Photomediated Gene Activation
- Innovative techniques using caged RNA/DNA in zebrafish embryos have utilized photolabile groups for temporal and spatial control of gene activation. This approach, which involves the use of morpholine-modified oligonucleotides, opens new avenues for research in gene therapy and developmental biology (Ando et al., 2001).
Propriétés
IUPAC Name |
4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXUBUNRAGOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2,6-difluorobenzyl)morpholine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

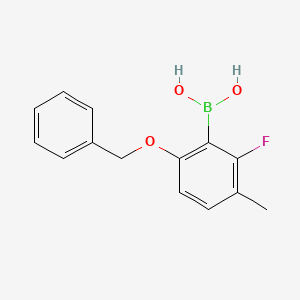
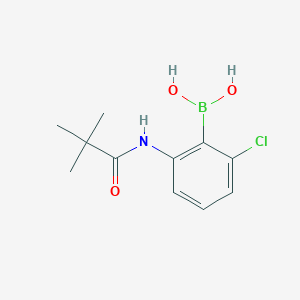
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
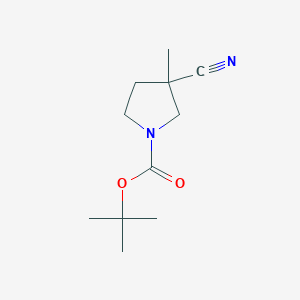
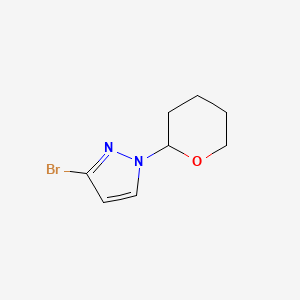
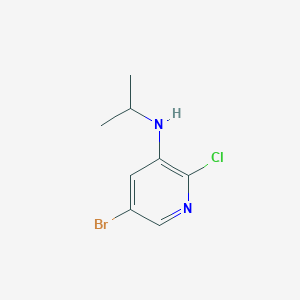
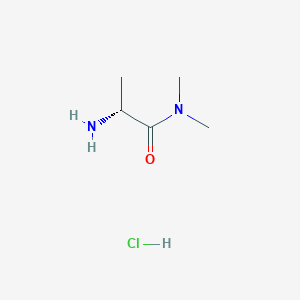
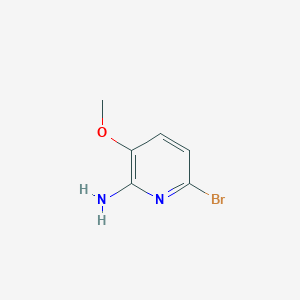
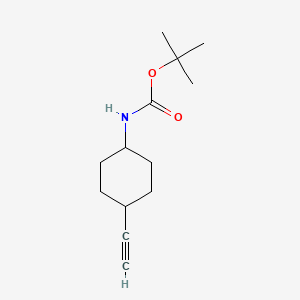
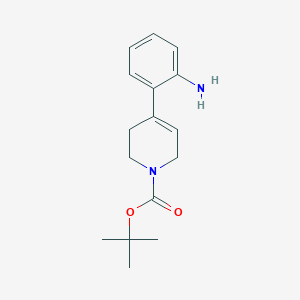
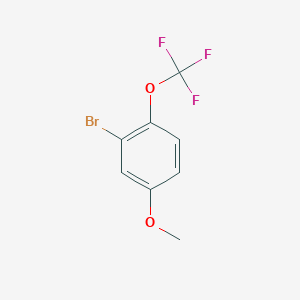
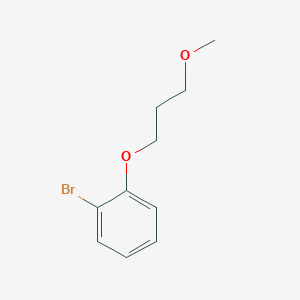
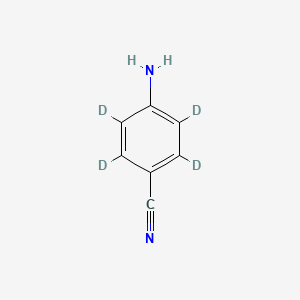
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)